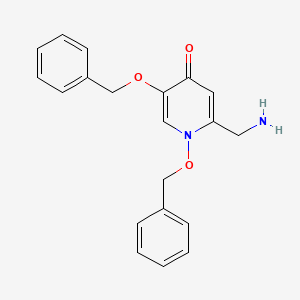
(R)-3-(BOC-Aminomethyl) Piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(BOC-Aminomethyl) Piperidine is a chemical compound that belongs to the class of piperidines Piperidines are heterocyclic organic compounds containing a six-membered ring with five carbon atoms and one nitrogen atom The ®-3-(BOC-Aminomethyl) Piperidine is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the aminomethyl group at the third position of the piperidine ring
Méthodes De Préparation
The preparation of ®-3-(BOC-Aminomethyl) Piperidine involves several synthetic steps. One common method includes the following steps :
Chiral Resolution: The process begins with N-Cbz-3-piperidinecarboxylic acid as the raw material. Chiral resolution is performed using R-phenylethylamine to obtain a chiral intermediate.
Acid-Amide Condensation: The chiral intermediate undergoes an acid-amide condensation reaction with ammonia gas to form a new compound.
Hofmann Degradation: The resulting compound is subjected to Hofmann degradation to yield another intermediate.
Protection: The intermediate is then protected using di-tert-butyl dicarbonate to introduce the BOC protecting group.
Hydrogenation and Cbz Removal: Finally, the protected intermediate undergoes hydrogenation to remove the Cbz group, resulting in the formation of ®-3-(BOC-Aminomethyl) Piperidine.
This method is known for its mild reaction conditions, safety, reliability, and high yield, making it suitable for industrial production.
Analyse Des Réactions Chimiques
®-3-(BOC-Aminomethyl) Piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted piperidine derivatives.
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.
Applications De Recherche Scientifique
®-3-(BOC-Aminomethyl) Piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of biological processes and the development of bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents, particularly in the development of piperidine-based pharmaceuticals.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-3-(BOC-Aminomethyl) Piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may interact with biological targets to exert therapeutic effects.
Comparaison Avec Des Composés Similaires
®-3-(BOC-Aminomethyl) Piperidine can be compared with other similar compounds, such as:
(S)-3-(BOC-Aminomethyl) Piperidine: The enantiomer of ®-3-(BOC-Aminomethyl) Piperidine, differing in the spatial arrangement of atoms.
N-Boc-piperidine: A related compound with the BOC protecting group attached to the nitrogen atom of the piperidine ring.
3-Aminomethylpiperidine: A compound without the BOC protecting group, which may exhibit different reactivity and applications.
The uniqueness of ®-3-(BOC-Aminomethyl) Piperidine lies in its specific stereochemistry and the presence of the BOC protecting group, which can influence its reactivity and suitability for various applications.
Propriétés
Formule moléculaire |
C11H22N2O2 |
|---|---|
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-[(3R)-piperidin-3-yl]acetate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8/h8-9,13H,4-7,12H2,1-3H3/t8-,9?/m1/s1 |
Clé InChI |
IUEZPMQGUVYLKP-VEDVMXKPSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)C([C@@H]1CCCNC1)N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1CCCNC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)




![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)





